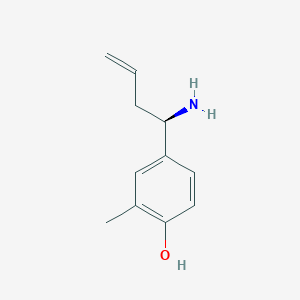
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol is an organic compound that features a triazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol typically involves the reaction of 4H-1,2,4-triazole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(4H-1,2,4-triazol-4-yl)butanal using sodium borohydride in an ethanol solution. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 4-(4H-1,2,4-Triazol-4-yl)butanal or 4-(4H-1,2,4-Triazol-4-yl)butanoic acid.
Reduction: 4-(4H-1,2,4-Triazol-4-yl)butanamine.
Substitution: 4-(4H-1,2,4-Triazol-4-yl)butyl ethers or esters.
科学的研究の応用
4-(4H-1,2,4-Triazol-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex triazole-containing compounds, which are valuable in coordination chemistry and catalysis.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and antimicrobial agents.
Medicine: It is explored for its potential in drug discovery, particularly in the design of antifungal and anticancer agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)phenylmethanol
- 4-(4H-1,2,4-Triazol-4-yl)butanoic acid
Comparison: 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol is unique due to the presence of both a triazole ring and a butanol chain. This combination imparts distinct chemical properties, such as increased solubility in polar solvents and the ability to form hydrogen bonds. Compared to 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, which has a carboxylic acid group, this compound is more versatile in nucleophilic substitution reactions. Additionally, the butanol chain provides flexibility in molecular design, allowing for the synthesis of a broader range of derivatives.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-(1,2,4-triazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C6H11N3O/c10-4-2-1-3-9-5-7-8-6-9/h5-6,10H,1-4H2 |
InChIキー |
ONTJWQNXCCDPDU-UHFFFAOYSA-N |
正規SMILES |
C1=NN=CN1CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
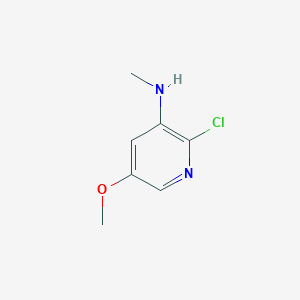
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
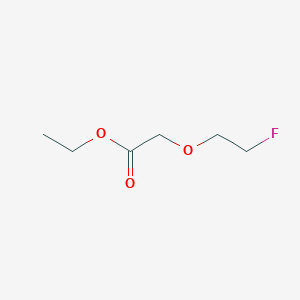
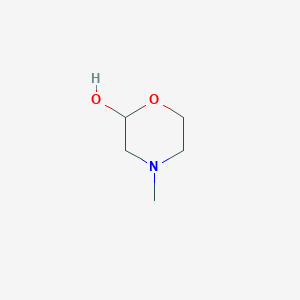
![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)
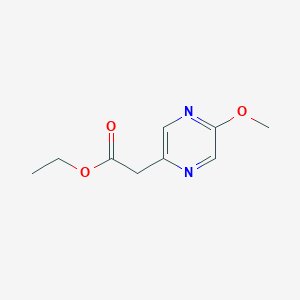
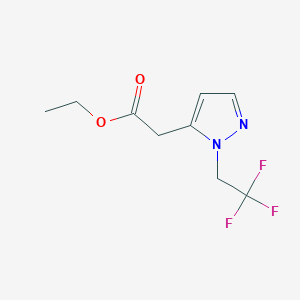


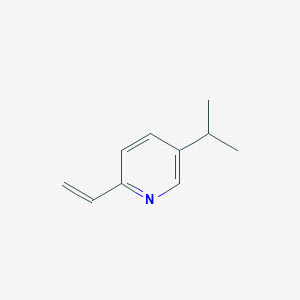
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

